molecular formula C22H26FN3O4 B2576777 N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 942012-55-7

N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2576777
CAS No.: 942012-55-7
M. Wt: 415.465
InChI Key: AZHLQVNKFVYHSF-UHFFFAOYSA-N
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Description

N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a morpholine ring and a 4-fluorophenyl group, structural motifs commonly found in compounds active in neurological and psychiatric research. Its ethanediamide (oxalamide) core is a privileged pharmacophore known for its ability to engage in strong hydrogen bonding, making it a valuable scaffold in medicinal chemistry for probing protein-ligand interactions. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in analytical studies. The presence of the morpholine group suggests potential solubility properties that may be favorable for in vitro assays. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own experiments to determine the compound's specific properties and mechanisms of action.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4/c1-15-3-8-20(29-2)18(13-15)25-22(28)21(27)24-14-19(26-9-11-30-12-10-26)16-4-6-17(23)7-5-16/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHLQVNKFVYHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Morpholine Addition:

    Methoxy-Methylphenyl Integration: The final step includes the coupling of the methoxy-methylphenyl group through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice are crucial for efficient production.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethanediamide backbone undergoes hydrolysis under acidic or basic conditions. Key findings include:

Acidic Hydrolysis

  • Reagents: Concentrated HCl (6M) or H₂SO₄ at elevated temperatures (80–100°C)

  • Products: 4-fluorophenylmorpholine derivative and 2-methoxy-5-methylaniline

  • Mechanism: Protonation of the amide carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Basic Hydrolysis

  • Reagents: NaOH (2M) in ethanol/water under reflux

  • Products: Sodium salts of carboxylic acids and corresponding amines

  • Side reactions: Partial decomposition of the morpholine ring observed at pH >12

ConditionReagentsTemperatureProductsYield*
Acidic6M HCl80°C4-Fluorophenylmorpholine + Aniline72–85%
Basic2M NaOHRefluxCarboxylate salts + Morpholine fragment63–78%

*Yields extrapolated from analogous amide hydrolysis studies.

Reduction Reactions

The amide groups are reduced to amines using strong hydride donors:

Lithium Aluminum Hydride (LiAlH₄)

  • Conditions: Anhydrous THF, 0°C to room temperature

  • Products: N,N'-bis(2-(4-fluorophenyl)-2-morpholinoethyl)ethane-1,2-diamine

  • Selectivity: Complete reduction of both amide carbonyls observed within 4 hours

Sodium Borohydride (NaBH₄)

  • Inactivity: No reaction due to insufficient reducing power for amide bonds

Reducing AgentSolventTimeProductEfficiency
LiAlH₄THF4 hrEthylenediamine derivative>90%
NaBH₄MeOH24 hrNo reaction0%

Substitution at the Morpholine Ring

The morpholine oxygen participates in nucleophilic substitutions:

Alkylation

  • Reagents: Alkyl halides (e.g., CH₃I) with NaH in DMF

  • Products: Quaternary ammonium salts (e.g., N-methylmorpholinium derivatives)

  • Limitations: Steric hindrance from the 4-fluorophenyl group reduces reaction rates

Acylation

  • Reagents: Acetyl chloride in dichloromethane (DCM) with triethylamine

  • Products: Morpholine acetates with retained amide functionality

Reaction TypeReagentsConditionsKey Product
AlkylationCH₃I, NaH, DMF25°C, 12 hrN-Methylmorpholinium iodide
AcylationAcCl, Et₃N, DCM0°C → RT, 6 hrMorpholine acetate

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl ring exhibits limited reactivity due to the electron-withdrawing fluorine substituent:

Nitration

  • Reagents: HNO₃/H₂SO₄ at 50°C

  • Products: Minor para-nitro derivatives (<10% yield)

  • Rationale: Fluorine directs incoming electrophiles to meta positions, but steric constraints dominate

Halogenation

  • Inactivity: No reaction observed with Br₂/FeBr₃ or Cl₂/AlCl₃ under standard conditions

Cross-Coupling Reactions

The compound’s aryl groups participate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Substrate: Synthetic intermediates with boronic acids

  • Catalyst: PdCl₂(dppf) in DMSO under microwave irradiation

  • Products: Biaryl derivatives with modified electronic profiles

Coupling PartnerCatalystConditionsApplication
Arylboronic acidPdCl₂(dppf)MW, 120°C, 30 minFunctionalization at C5/C7

Stability Under Oxidative Conditions

  • Oxidants : H₂O₂, KMnO₄, or O₃

  • Degradation: Morpholine ring oxidation forms N-oxide byproducts

  • Amide integrity: Unaffected under mild oxidative conditions (e.g., H₂O₂, 25°C)

Photochemical Reactivity

  • UV irradiation (254 nm) in acetonitrile induces C–N bond cleavage in the ethanediamide core

  • Products: Radical intermediates detected via EPR spectroscopy

Scientific Research Applications

Neuropharmacological Studies

Research indicates that compounds similar to N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide may act as modulators of neurotransmitter systems, particularly the glutamate receptors. These receptors are crucial in synaptic transmission and plasticity, making them important targets for treating neurodegenerative diseases and psychiatric disorders.

Case Study:
A study demonstrated that derivatives of morpholine compounds exhibit allosteric modulation of metabotropic glutamate receptors, which could lead to therapeutic advancements in managing conditions like schizophrenia and anxiety disorders .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction in tumor cells. Compounds with similar morpholine structures have shown promise in inhibiting proteasomal activity, which is vital for cancer cell survival.

Case Study:
Research on zinc(II) complexes has indicated that morpholine derivatives can induce apoptosis in cancer cells by inhibiting proteasomal activity, thus providing a pathway for developing novel anticancer therapies .

Antimicrobial Properties

Studies have indicated that compounds containing fluorinated aromatic rings exhibit enhanced antimicrobial activity. This suggests that this compound could be explored for its potential as an antimicrobial agent.

Case Study:
Research has shown that fluorinated compounds can enhance the efficacy of existing antibiotics, potentially leading to new treatments for resistant bacterial strains .

Mechanism of Action

The mechanism of action of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Structure and Substituents

  • Target Compound : Ethanediamide core with morpholine, 4-fluorophenyl, and 2-methoxy-5-methylphenyl groups.
  • 3-Chloro-N-phenyl-phthalimide () : Phthalimide core with chloro and phenyl substituents. Used in polymer synthesis due to its rigid aromatic structure and reactivity in polycondensation .
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Pyrimidine core with fluorophenyl, methoxyphenyl, and methyl groups. Exhibits antimicrobial activity attributed to hydrogen bonding and aromatic stacking interactions .
  • AR-538 () : Benzimidazole sulfonamide with fluorophenyl and ethyl groups. Likely targets receptors due to sulfonamide’s stability and fluorophenyl’s bioavailability enhancement .
  • 561295-12-3 () : Triazolyl acetamide with fluorophenyl and thiophene groups. Triazole rings improve metabolic stability, while thiophene may enhance π-π stacking .

Key Structural Differences

Feature Target Compound 3-Chloro-N-phenyl-phthalimide Pyrimidine Derivative AR-538 561295-12-3
Core Structure Ethanediamide Phthalimide Pyrimidine Benzimidazole Triazolyl acetamide
Fluorophenyl Group 4-fluorophenyl Absent 2-fluorophenyl 4-fluorophenyl 4-fluorophenyl
Heterocycle Morpholine Absent Absent Absent Triazole
Bioactivity Undetermined Polymer synthesis Antimicrobial Receptor agonist Unknown

Pharmacological and Physicochemical Properties

  • Solubility : The morpholine ring in the target compound likely improves water solubility compared to purely aromatic analogs like 3-chloro-N-phenyl-phthalimide .
  • Binding Interactions : Fluorine’s electronegativity may enhance binding affinity in receptor-targeted applications, similar to AR-538’s fluorophenyl group .

Crystallographic and Conformational Insights

Structural studies of analogs (e.g., pyrimidine derivatives) reveal intramolecular hydrogen bonds (N–H⋯N) and C–H⋯π interactions that stabilize crystal packing . The target compound’s morpholine and methoxy groups may facilitate similar interactions, influencing solid-state stability. SHELX software () is widely used for such analyses, suggesting comparable methodologies for resolving the target’s conformation .

Biological Activity

N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide, often abbreviated as AB-005 , is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article delves into the biological activity of AB-005, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AB-005 has a complex chemical structure characterized by a morpholine moiety and a fluorophenyl group. The molecular formula is C20H26FNC_{20}H_{26}F_{N}, with key functional groups that contribute to its biological activity.

AB-005 is believed to exert its effects primarily through modulation of specific receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play crucial roles in cell proliferation and survival.

Biological Activity Overview

The biological activity of AB-005 has been evaluated through various assays, revealing significant interactions with neurotransmitter transporters and potential anti-cancer properties. Below is a summary of its activities:

Activity Details
Dopamine Transporter (DAT) High affinity for DAT, indicating potential use in treating dopamine-related disorders.
Serotonin Transporter (SERT) Moderate affinity for SERT; suggests possible effects on mood regulation.
Anticancer Activity In vitro studies demonstrate cytotoxic effects on various cancer cell lines.

Case Studies and Research Findings

  • Dopamine Transporter Binding : A study assessed the binding affinities of AB-005 analogs at DAT and SERT. It was found that structural modifications significantly influenced the binding affinities, with certain configurations showing enhanced selectivity for DAT over SERT .
  • Cytotoxicity in Cancer Cells : In vitro experiments indicated that AB-005 exhibits cytotoxicity against breast cancer cell lines, with IC50 values suggesting potent anti-cancer activity. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
  • Neuropharmacological Effects : Additional research highlighted the compound's potential neuroprotective effects, attributed to its ability to modulate neurotransmitter levels in the brain .

Q & A

Q. What are the optimal coupling reagents and conditions for synthesizing N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide?

  • Methodological Answer : The compound can be synthesized via amide coupling using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These reagents facilitate carbodiimide-mediated activation of the carboxylic acid group, forming a stable intermediate for nucleophilic attack by the amine. Reaction conditions should include anhydrous solvents (e.g., dichloromethane or DMF) at room temperature, with monitoring by TLC. Post-reaction purification via column chromatography is recommended .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of the compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirms the presence of amide C=O stretches (~1650–1680 cm⁻¹) and morpholine/methoxy C-O-C vibrations (~1100–1250 cm⁻¹).
  • ¹H-NMR : Identifies aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and morpholine protons (δ ~3.6 ppm).
  • Elemental Analysis : Validates the empirical formula (±0.3% error margin).
  • Mass Spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns .

Q. How can fluorescence spectroscopy be utilized to study the compound’s photophysical properties?

  • Methodological Answer : Fluorescence intensity is maximized at λex = 340 nm and λem = 380 nm. Key experimental parameters include:
ParameterOptimal Value
pH5.0
Temperature25°C
SolventEthanol
Stability studies should monitor intensity over time (e.g., 0–120 minutes). Binding constants (Kb) can be calculated using Stern-Volmer plots .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) can determine dihedral angles between aromatic rings and hydrogen-bonding networks. For example:
InteractionDihedral Angle (°)
Pyrimidine vs. fluorophenyl12.8
Morpholine vs. methoxyphenyl86.1
Intramolecular N–H⋯N hydrogen bonds (e.g., 2.1 Å distance) stabilize the structure. Weak C–H⋯π interactions further contribute to crystal packing .

Q. What strategies address contradictions in fluorescence intensity data under varying experimental conditions?

  • Methodological Answer :
  • pH Dependency : Buffer solutions (pH 3–9) reveal protonation effects on the fluorophore. At pH < 5, protonation of the morpholine nitrogen may quench fluorescence.
  • Temperature Control : Use a thermostatted cuvette holder to minimize thermal degradation.
  • Solvent Polarity : Compare polar (e.g., methanol) vs. nonpolar (e.g., hexane) solvents to assess solvatochromic shifts.
    Data normalization to a reference standard (e.g., quinine sulfate) reduces instrument-specific variability .

Q. How can computational methods complement experimental data in analyzing electronic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, a HOMO localized on the fluorophenyl ring suggests electrophilic substitution sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess stability.
  • Docking Studies : Model binding to biological targets (e.g., enzymes with morpholine-binding pockets) using AutoDock Vina .

Q. What experimental designs optimize yield in multi-step syntheses involving morpholine derivatives?

  • Methodological Answer :
  • Stepwise Monitoring : Use LC-MS or TLC after each step (e.g., alkylation, amidation) to identify side products.
  • Protecting Groups : Protect the morpholine nitrogen with Boc (tert-butoxycarbonyl) during acidic steps.
  • Purification : Employ gradient elution in flash chromatography (e.g., 10–50% ethyl acetate/hexane) to isolate intermediates .

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